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For researchers, scientists, and drug development professionals, the choice of protecting group

chemistry is a critical determinant of yield, purity, and overall success in oligonucleotide

synthesis. This guide provides a detailed comparison of tert-butyldimethylsilyl (TBDMS)

chemistry with its primary alternative, the TOM (triisopropylsilyloxymethyl) protecting group,

supported by experimental data and protocols.

The tert-butyldimethylsilyl (TBDMS) group has long been a cornerstone in the synthesis of RNA

oligonucleotides, primarily serving to protect the 2'-hydroxyl group of the ribose sugar. Its

relative stability during the phosphoramidite coupling cycles and its fluoride-mediated removal

have made it a workhorse in both academic and industrial laboratories. However, the

emergence of alternative protecting groups, most notably the TOM group, necessitates a

careful evaluation of their respective advantages and disadvantages. This guide aims to

provide an objective comparison to aid researchers in selecting the optimal chemistry for their

specific applications.

Performance Comparison: TBDMS vs. TOM
The efficiency of oligonucleotide synthesis is primarily evaluated based on coupling efficiency

and the ease and effectiveness of the deprotection process. Below is a summary of quantitative

data comparing TBDMS and TOM protecting groups in these key areas.
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Protecting
Group

Average
Coupling
Efficiency (per
step)

Crude Purity
for a 20mer
Oligonucleotid
e

Extrapolated
Crude Purity
for a 100mer
Oligonucleotid
e

Reference

TBDMS ~98-99% ~85% ~27% [1]

TOM
Slightly higher

than TBDMS
~88% ~33% [1]

As the data indicates, while both protecting groups offer high coupling efficiencies, the TOM

group demonstrates a slight advantage, which becomes more pronounced as the length of the

oligonucleotide increases.[1] This is attributed to the lower steric hindrance of the TOM group,

which features an oxymethyl spacer that extends the bulky silyl group away from the reactive

phosphoramidrite center.[1]

Deprotection Strategies: A Comparative Overview
The removal of protecting groups is a critical final step that significantly impacts the final yield

and purity of the synthetic oligonucleotide. Both TBDMS and TOM chemistries employ distinct

deprotection protocols.
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Protecting Group
Deprotection
Reagents

Typical Conditions
Key
Considerations

TBDMS

1. Base Deprotection:

Ammonium

hydroxide/ethanol or

AMA (Ammonium

hydroxide/methylamin

e)

1. Room temperature

to 65°C

The two-step

deprotection process

can be time-

consuming.

2. Silyl Deprotection:

Triethylamine

trihydrofluoride

(TEA·3HF) or

Tetrabutylammonium

fluoride (TBAF)

2. 65°C for 2.5 hours

(TEA·3HF)

TBAF performance

can be variable due to

water content.[1]

TOM

One-Pot Deprotection:

AMA (Ammonium

hydroxide/methylamin

e) or EMAM

(Ethanolic

methylamine)

Room temperature to

65°C

Faster and simpler

deprotection

compared to TBDMS.

[2]

Silyl Deprotection:

Fluoride source (e.g.,

TEA·3HF) is also

used.

The TOM group is

stable to basic

conditions, preventing

2'- to 3'-silyl migration.

[2][3]

A significant advantage of TOM chemistry is the prevention of 2'- to 3'-silyl group migration

under basic conditions, a known issue with TBDMS that can lead to the formation of non-

biological 2'-5' phosphodiester linkages.[2][3]

Experimental Protocols
Standard Solid-Phase RNA Synthesis Cycle using
TBDMS Chemistry
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The synthesis of RNA oligonucleotides using TBDMS-protected phosphoramidites follows a

well-established four-step cycle for each nucleotide addition.[4]

Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group using a mild acid

(e.g., trichloroacetic acid in dichloromethane) to expose the 5'-hydroxyl group.

Coupling: Activation of the TBDMS-protected phosphoramidite monomer with an activator

(e.g., 5-ethylthio-1H-tetrazole) and its subsequent reaction with the free 5'-hydroxyl group of

the growing oligonucleotide chain.

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion

mutants.

Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester

using an oxidizing agent (e.g., iodine in the presence of water and pyridine).

This cycle is repeated until the desired sequence is assembled.

Deprotection Protocol for TBDMS-Protected
Oligonucleotides
The following is a typical two-step deprotection procedure for RNA synthesized using TBDMS

chemistry.[1]

Step 1: Cleavage and Base Deprotection

The solid support is treated with a solution of ammonium hydroxide and ethanol (3:1 v/v) or

AMA (a mixture of aqueous ammonium hydroxide and aqueous methylamine).

The mixture is heated at 55-65°C for a specified time (e.g., 10 minutes to 17 hours,

depending on the base protecting groups used) to cleave the oligonucleotide from the

support and remove the protecting groups from the nucleobases and the phosphate

backbone.[1][5]

Step 2: 2'-O-TBDMS Group Removal
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After evaporation of the ammonia/methylamine solution, the oligonucleotide is redissolved in

a solution containing a fluoride source.

A common reagent is triethylamine trihydrofluoride (TEA·3HF) in a solvent like DMSO or a

mixture of TEA and TEA·3HF in DMSO.[1]

The reaction is typically heated at 65°C for 2.5 hours.[1]

The reaction is then quenched, and the fully deprotected oligonucleotide is purified, typically

by HPLC.

Visualizing the Workflow
To better illustrate the key processes in TBDMS-based oligonucleotide synthesis, the following

diagrams are provided.

Solid-Phase Synthesis Cycle
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Figure 1. The four-step cycle of solid-phase oligonucleotide synthesis.
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Figure 2. The two-step deprotection workflow for TBDMS-protected RNA.

Conclusion
TBDMS chemistry remains a viable and widely used method for the synthesis of RNA

oligonucleotides. However, for applications requiring the synthesis of long oligonucleotides or

where the prevention of 2'-5' linkages is critical, TOM chemistry presents a compelling

alternative with its slightly higher coupling efficiencies and more streamlined deprotection

process. The choice between these two powerful chemistries will ultimately depend on the

specific requirements of the research, including the desired length and purity of the

oligonucleotide, as well as considerations of cost and available laboratory infrastructure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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